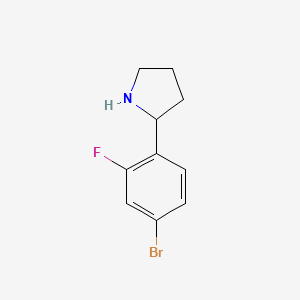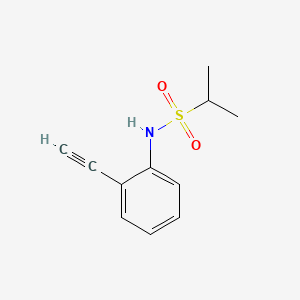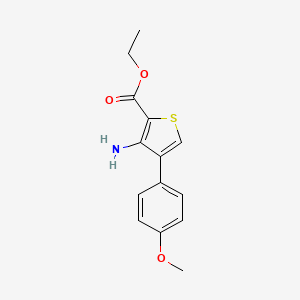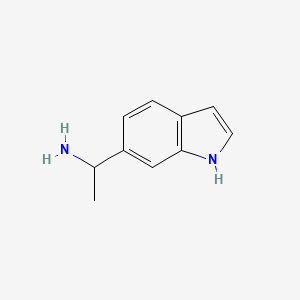![molecular formula C59H111N3O19 B12066352 azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GM3 Ganglioside (Milk, Bovine-Ammonium Salt) is a glycosphingolipid found in bovine milk. It consists of a sialic acid residue and an oligosaccharide head structure, making it a crucial component of cell membranes. GM3 Ganglioside plays significant roles in immunoregulation, biosynthesis, and metabolism of higher gangliosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM3 Ganglioside involves the extraction of glycosphingolipids from bovine milk. The process typically includes:
Extraction: Lipids are extracted using a mixture of chloroform and methanol.
Purification: The extracted lipids are purified through chromatographic techniques.
Ammonium Salt Formation: The purified GM3 Ganglioside is converted to its ammonium salt form by treating it with ammonium hydroxide.
Industrial Production Methods: Industrial production of GM3 Ganglioside follows similar extraction and purification steps but on a larger scale. Advanced techniques like electrospray ionization-mass spectrometry (ESI-MS) are used to ensure the purity and efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions: GM3 Ganglioside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .
Scientific Research Applications
GM3 Ganglioside has a wide range of scientific research applications:
Chemistry: Used in lipid binding assays to assess the binding of monoclonal antibodies.
Biology: Plays a role in cell growth modulation and immunoregulation.
Medicine: Involved in the pathogenesis of diseases like rheumatoid arthritis and diabetes nephropathy.
Industry: Used as a standard in mass spectrometry analysis for the structural characterization of gangliosides.
Mechanism of Action
GM3 Ganglioside exerts its effects by blocking the activity of fibroblast growth factor receptors. It is involved in modulating cell growth through GM3-enriched microdomains. Additionally, it regulates immunological functions by preventing cytokine production .
Comparison with Similar Compounds
GM1 Ganglioside: Found in bovine brain, involved in neuroprotection.
GM2 Ganglioside: Found in bovine brain, involved in cellular recognition.
GD3 Ganglioside: Found in bovine milk, involved in apoptosis regulation.
Uniqueness: GM3 Ganglioside is unique due to its widespread distribution in tissues and its significant role in immunoregulation and cell growth modulation. Its ability to inhibit protein kinase C activity and down-modulate CD4 molecules sets it apart from other gangliosides .
Properties
Molecular Formula |
C59H111N3O19 |
|---|---|
Molecular Weight |
1166.5 g/mol |
IUPAC Name |
azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/b34-32+; |
InChI Key |
RCVNLPVAMQNXIG-FSTCSSKCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(/C=C/CCCCCCCCCCCCC)O.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)



![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)


![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)

